2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro-

Insect pheromone synthesis Stereochemical integrity Lepidoptera sex attractants

2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- (IUPAC: 2-[(E)-dodec-7-enoxy]oxane; CAS 55305-37-8) is a tetrahydropyranyl (THP) ether of (E)-7-dodecen-1-ol, with molecular formula C17H32O2 and molecular weight 268.44 g/mol. This compound serves as a critical protected intermediate in the multi-step synthesis of (E)-7-dodecen-1-yl acetate, a lepidopteran sex pheromone component active against major agricultural pests including the false codling moth (Argyroploce leucotreta), grape vine moth (Lobesia botrana), and fall armyworm (Spodoptera frugiperda).

Molecular Formula C17H32O2
Molecular Weight 268.4 g/mol
CAS No. 55305-37-8
Cat. No. B13945583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro-
CAS55305-37-8
Molecular FormulaC17H32O2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCOC1CCCCO1
InChIInChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h5-6,17H,2-4,7-16H2,1H3/b6-5+
InChIKeyGLHIBVZXAHLBAQ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- (CAS 55305-37-8): Procuring the Key THP-Protected Intermediate for (E)-7-Dodecenyl Acetate Pheromone Synthesis


2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- (IUPAC: 2-[(E)-dodec-7-enoxy]oxane; CAS 55305-37-8) is a tetrahydropyranyl (THP) ether of (E)-7-dodecen-1-ol, with molecular formula C17H32O2 and molecular weight 268.44 g/mol [1]. This compound serves as a critical protected intermediate in the multi-step synthesis of (E)-7-dodecen-1-yl acetate, a lepidopteran sex pheromone component active against major agricultural pests including the false codling moth (Argyroploce leucotreta), grape vine moth (Lobesia botrana), and fall armyworm (Spodoptera frugiperda) [2]. Its (E)-configured double bond at position 7 and acid-labile THP protecting group jointly enable a synthetic route that proceeds through strong-base coupling (n-BuLi) and hydride reduction (LiAlH4) steps, followed by mild deprotection with p-toluenesulfonic acid to liberate the pheromone precursor alcohol [2].

Why Generic THP Ethers or Free Alcohols Cannot Replace 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- in Pheromone Synthesis Procurement


Substituting this compound with a closely related analog—whether a positional double-bond isomer such as the (E)-8-dodecenyloxy or (E)-9-dodecenyloxy THP ether, the (Z)-7 geometric isomer, the unprotected free alcohol (E)-7-dodecen-1-ol, or an alternative silyl protecting group—introduces quantifiable risks of synthetic failure or biological inactivity. The (E)-7 double bond position is non-negotiable because the downstream acetate pheromone requires precisely this configuration for receptor recognition in target Lepidoptera species [1]; the (Z)-7 isomer or 8-/9- positional isomers produce acetates with markedly different or absent field attractancy [2]. The free alcohol cannot survive the strongly basic n-BuLi coupling and LiAlH4 reduction conditions essential to the synthetic route, necessitating a protecting group stable to organometallic reagents and hydride donors [3]. Among protecting groups, silyl ethers (e.g., TBS, TBDPS) are labile to fluoride and may undergo desilylation under the basic conditions required, while the THP group uniquely tolerates RLi, RMgX, and LiAlH4 while remaining cleavable under mild acid (p-TsOH/MeOH, 30 min, RT) [2][3]. These orthogonal constraints—specific double bond geometry, strong-base stability, and mild acid lability—are simultaneously satisfied only by the (E)-7 THP ether, making generic substitution chemically and biologically unsound.

Quantitative Differentiation Evidence for 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- (CAS 55305-37-8) Versus Closest Analogs


Double Bond Positional Specificity: (E)-7 Configuration Is Required for Downstream Pheromone Bioactivity

The (E)-7 double bond position in the dodecenyl chain of 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- is essential because it directly determines the structure of the final pheromone (E)-7-dodecen-1-yl acetate. The patent CN109020937A explicitly identifies this acetate as the main sex pheromone component of Argyroploce leucotreta and a synergistic minor component for Lobesia botrana and Spodoptera frugiperda [1]. In contrast, the (E)-8-dodecenyl THP ether (CAS 64604-69-9) leads to (E)-8-dodecenyl acetate, which field studies show is a corrected structure for Cryptophlebia leucotreta—structurally distinct from the (E)-7 compound and exhibiting different species specificity [2]. Similarly, the (E)-9-dodecenyl THP ether (CAS 71566-57-9) produces an acetate with entirely different chain-length parameters . Procuring the wrong positional isomer means synthesizing a pheromone with incorrect double bond position that will fail to attract the target species.

Insect pheromone synthesis Stereochemical integrity Lepidoptera sex attractants

THP Group Stability to Strongly Basic Organometallic and Hydride Conditions Versus Silyl Ether Protecting Groups

The THP protecting group in 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- is uniquely suited to the synthetic route disclosed in CN109020937A, which requires sequential exposure to n-butyllithium (n-BuLi, -40°C, 2 h) for acetylide coupling and lithium aluminum hydride (LiAlH4, 150°C, 24 h) for alkyne reduction [1]. According to the authoritative hydroxyl protecting group stability compilation by Green and Wuts, THP ethers are classified as stable to RLi, RMgX, RCuLi, enolates, LiAlH4, and NaBH4, as well as to pH 4-12 aqueous conditions at room temperature [2]. In contrast, silyl ethers such as tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS) ethers, while stable to many nucleophiles, are susceptible to desilylation by fluoride ion and can undergo cleavage under strongly basic conditions at elevated temperatures [2]. The LiAlH4 reduction in the patent proceeds at 150°C in diethylene glycol dimethyl ether, conditions that would challenge the thermal stability of many silyl protecting groups. The THP group is quantitatively removed afterward using p-TsOH in methanol at room temperature for 30 minutes, demonstrating orthogonal stability and lability [1].

Protecting group chemistry Organometallic compatibility Synthetic route design

Overall Synthetic Route Yield: 49% Total Yield for Five-Step Sequence Using the THP Intermediate

The patent CN109020937A reports an overall total yield of 49% for the complete synthesis of (E)-7-dodecen-1-ol acetate starting from 6-bromo-1-hexanol, passing through 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- as the penultimate intermediate [1]. The individual step yields include: THP protection of 6-bromohexanol (93% yield), n-BuLi-mediated coupling with 1-hexyne, LiAlH4 reduction to the (E)-THP ether (the target compound), p-TsOH deprotection to (E)-7-dodecen-1-ol, and final acetylation [1]. In comparison, earlier literature syntheses of (E)-7-dodecen-1-yl acetate via Wittig reaction methods, Grignard coupling, or olefin metathesis routes were noted by the patent authors to suffer from harsh reaction conditions and cumbersome reaction steps, implying lower overall yields and greater operational complexity [1]. A related THP-based pheromone synthesis for (Z)-3-dodecen-1-yl (E)-2-butenoate (sweet-potato weevil pheromone) achieved a total yield of 29.8% using a similar THP protection strategy [2], indicating that the 49% yield for the (E)-7 series is comparatively favorable within this compound class.

Process chemistry Synthetic efficiency Pheromone manufacturing

One-Pot THP Deprotection-Acetylation Enables Direct Conversion to Pheromone Acetate Without Alcohol Isolation

A critical process advantage of the THP protecting group in 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- is its ability to undergo direct one-pot conversion to the corresponding acetate without isolation of the free alcohol intermediate. The patent CN109020937A employs sequential deprotection with p-TsOH in methanol followed by acetylation with acetyl chloride to produce (E)-7-dodecen-1-yl acetate [1]. This capability is general for THP ethers: literature methods report chemoselective one-pot conversion of THP ethers of primary alcohols to acetates using indium triiodide catalysis with ethyl acetate as both solvent and acetylating agent via transesterification [2]. In contrast, alternative protecting groups such as benzyl ethers require hydrogenolysis (H2/Pd-C) which may reduce the double bond; silyl ethers require separate desilylation (TBAF) followed by acetylation steps [3]. The THP group thus enables telescoping of deprotection and acetylation into a single operational step, reducing solvent usage, purification losses, and processing time.

Deprotection chemistry One-pot synthesis Process intensification

Predicted Physicochemical Profile and MS Spectral Identification for Quality Assurance

2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- has a predicted boiling point of 364.8±42.0 °C, density of 0.90±0.1 g/cm³, octanol-water partition coefficient (LogP) of 5.6, zero hydrogen bond donors, two hydrogen bond acceptors, 11 rotatable bonds, and an sp3-hybridized carbon fraction of 0.88 [1]. These properties differ substantially from the unprotected free alcohol (E)-7-dodecen-1-ol (CAS 16695-40-2), which has a boiling point of 270.1±19.0 °C, density of 0.8±0.1 g/cm³, one hydrogen bond donor, and molecular weight of only 184.32 g/mol . The higher boiling point and LogP of the THP ether facilitate chromatographic separation from more polar impurities during silica gel purification (eluent: petroleum ether/ethyl acetate 110:1 as reported in CN109020937A) [2]. A GC-MS spectrum is available in the SpectraBase database (Compound ID 3HGDRf94fSE), providing a reference standard for identity confirmation and purity assessment upon receipt of commercial material [3]. InChIKey: GLHIBVZXAHLBAQ-AATRIKPKSA-N.

Quality control GC-MS identification Physicochemical characterization

Procurement-Driven Application Scenarios for 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- (CAS 55305-37-8)


Kilogram-Scale Manufacturing of (E)-7-Dodecen-1-yl Acetate for False Codling Moth and Fall Armyworm Pheromone Mating Disruption

Agrochemical manufacturers procuring 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- as the penultimate intermediate benefit from the validated 49% overall yield demonstrated in patent CN109020937A [1]. The THP protecting group withstands the n-BuLi coupling and high-temperature LiAlH4 reduction conditions without degradation, then undergoes mild acid-catalyzed deprotection (p-TsOH/MeOH, RT, 30 min) to release (E)-7-dodecen-1-ol for final acetylation [1]. This synthetic efficiency directly translates to lower cost per gram of active pheromone ingredient for large-area mating disruption programs targeting Argyroploce leucotreta in citrus and Spodoptera frugiperda in maize.

Synthesis of Structurally Related Pheromone Analogs via Common THP Intermediate for Structure-Activity Relationship (SAR) Studies

Research groups investigating lepidopteran pheromone receptor pharmacology can utilize 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- as a divergent intermediate. Following THP deprotection, the liberated (E)-7-dodecen-1-ol can be functionalized not only as the acetate but also as propionate, butyrate, or aldehyde analogs for electrophysiological screening [1]. The demonstrated selectivity of the THP group—stable to organometallics and hydrides but cleavable by mild acid—allows late-stage diversification without protecting group interference, a key advantage over benzyl or silyl protection strategies that require orthogonal deprotection conditions [2].

Analytical Reference Standard Procurement for GC-MS Confirmation of Synthetic Pheromone Intermediate Identity and Isomeric Purity

Quality control laboratories supporting pheromone production facilities can procure 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- as a certified reference material for GC-MS method validation. The SpectraBase database provides a reference electron ionization mass spectrum (Compound ID 3HGDRf94fSE) for identity confirmation [3]. The high boiling point (364.8°C predicted) and LogP (5.6) ensure adequate chromatographic resolution from the polar deprotection byproducts, while the distinct molecular ion and fragmentation pattern enable detection of (Z)-7 geometric isomer or 8-/9- positional isomer contamination at levels that would compromise downstream pheromone bioactivity [1][3].

Academic and Industrial Research on One-Pot Deprotection-Functionalization Methodologies Using THP Ether Substrates

The THP ether functionality of 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- makes it a useful model substrate for developing and benchmarking novel one-pot deprotection-acylation or deprotection-oxidation methodologies. Literature precedent demonstrates that THP ethers of primary alcohols can be directly converted to acetates using InI3/EtOAc or Amberlyst-15/Ac2O systems [2][4]. Researchers can use this compound to evaluate new catalytic systems for chemoselective THP-to-acetate conversion in the presence of the (E)-double bond, with the well-characterized MS spectrum facilitating rapid reaction monitoring by GC-MS.

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